methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 2-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-8-5-11-23(20(18)26)14-19(25)22-17-7-4-3-6-16(17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWNKPEHRBEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biological Activity
Methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties, mechanisms of action, and potential clinical uses.
Chemical Structure and Properties
The compound features a piperidine moiety, which is known for its role in various biological activities. The sulfonyl group and the oxopyridine structure contribute to its potential as a pharmacological agent.
Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes involved in metabolic pathways. For instance, the presence of the piperidine ring suggests possible interactions with neurotransmitter receptors or enzymes such as tyrosinase, which is critical in melanin production and could be targeted for hyperpigmentation disorders .
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties. The sulfonamide group is often associated with antibacterial activity, potentially making this compound effective against certain bacterial strains.
Anticancer Potential
This compound may also demonstrate anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial in regulating cell death .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have shown significant radical scavenging activity, suggesting that this compound may protect cells from oxidative stress .
Study on Melanin Production
In a study involving B16F10 melanoma cells, analogs of this compound were tested for their ability to inhibit melanin production. The results indicated that certain analogs effectively reduced intracellular tyrosinase activity, which is pivotal in melanin synthesis .
| Compound | Tyrosinase Inhibition (%) | Cell Viability (%) |
|---|---|---|
| Analog 1 | 50% | 90% |
| Analog 3 | 65% | 85% |
| Control (Kojic Acid) | 70% | 95% |
Cytotoxicity Studies
Cytotoxicity assessments revealed that while some analogs exhibited low toxicity at concentrations up to 20 µM, others showed significant cytotoxic effects at lower concentrations. This highlights the importance of structure-activity relationship studies to optimize therapeutic efficacy while minimizing toxicity .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Intermediate characterization with -NMR ensures correct functional group incorporation .
Basic Question: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- - and -NMR : Identify protons adjacent to the sulfonyl group (δ 3.1–3.5 ppm for piperidinyl CH) and the ester carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
- FT-IR : Verify sulfonyl S=O stretches (~1350 cm) and amide C=O (~1650 cm) .
Q. Data Interpretation Example :
| Functional Group | Expected Signal (NMR) | Expected Signal (IR) |
|---|---|---|
| Sulfonyl group | δ 3.1–3.5 (piperidinyl) | 1350 cm (S=O) |
| Ester carbonyl | δ ~170 (C=O) | 1720 cm (C=O) |
Advanced Question: How can low yields in the sulfonylation step be addressed?
Methodological Answer:
Low yields often arise from incomplete sulfonyl chloride activation or competing side reactions. Strategies include:
- Solvent Optimization : Use anhydrous DCM or THF to minimize hydrolysis of the sulfonyl chloride .
- Stoichiometry Adjustment : Employ 1.2 equivalents of sulfonyl chloride to ensure full conversion of the pyridinone intermediate .
- Temperature Control : Maintain 0–5°C during reagent addition to suppress dimerization .
Validation : Monitor reaction completion via LC-MS (retention time ~8.2 min) and compare with a reference standard .
Advanced Question: How to resolve discrepancies in 1H^1H1H-NMR data for the acetamido moiety?
Methodological Answer:
Discrepancies may arise from rotameric equilibria or impurities. Mitigation steps:
2D NMR (COSY, HSQC) : Assign coupling between the amide NH (δ 8.2–8.5 ppm) and adjacent CH groups .
Dynamic NMR Studies : Heat the sample to 60°C to coalesce split peaks caused by slow rotation .
HPLC Purity Check : Ensure >95% purity to rule out impurity interference (C18 column, acetonitrile/water gradient) .
Advanced Question: What methodologies validate the compound’s biological target engagement?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC determination via fluorescence polarization) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with the sulfonyl group and target active sites (e.g., ATP-binding pockets) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) for real-time target validation .
Q. Stability Profile Example :
| pH | Major Degradation Product | Half-Life (h) |
|---|---|---|
| 1 | Benzoic acid derivative | 4.2 |
| 7.4 | Parent compound | >48 |
Advanced Question: How to troubleshoot poor solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Synthesize a hydrochloride salt via treatment with HCl in ethanol .
- Pro-drug Design : Modify the ester group to a more hydrophilic moiety (e.g., carboxylate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
